Human IDO1 Inhibition Potency: Comparative Activity Profile of 1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid demonstrates low nanomolar inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology [1]. Direct binding data establishes an IC₅₀ value of 16 nM in an assay measuring inhibition of L-tryptophan conversion to N-formyl kynurenine [1]. This potency is comparable to that reported for structurally related IDO1-targeting indole-2-carboxylic acid derivatives, where SAR studies confirm that bromine substitution at the indole C6-position contributes favorably to enzyme active site interactions [2]. While direct head-to-head comparator data for the closest analogs remains unavailable in the public domain, the absolute IC₅₀ value provides a verifiable benchmark for selecting this compound over uncharacterized or untested indole derivatives in IDO1-focused screening campaigns [1].
| Evidence Dimension | Human IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | Class-level baseline: unsubstituted indole-2-carboxylic acid derivatives typically require additional substituents for IDO1 inhibitory activity (comparator quantitative data not available in public domain) |
| Quantified Difference | Absolute potency value established for target compound |
| Conditions | Inhibition of human IDO1 using L-tryptophan as substrate; reduction in N-formyl kynurenine formation measured by UV-visible spectroscopic analysis [1] |
Why This Matters
Procurement decisions for IDO1 inhibitor screening should prioritize compounds with validated sub-100 nM potency data; this compound's 16 nM IC₅₀ establishes a quantifiable potency benchmark absent for many commercial indole-2-carboxylic acid analogs.
- [1] BindingDB. BDBM50514753 / CHEMBL4557994: Inhibition of human IDO1 by 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid. 2024. View Source
- [2] CPRiL Database. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. 2020. View Source
